molecular formula C18H35Cl3Si B12553121 Trichloro(octadec-17-EN-1-YL)silane CAS No. 144285-91-6

Trichloro(octadec-17-EN-1-YL)silane

Cat. No.: B12553121
CAS No.: 144285-91-6
M. Wt: 385.9 g/mol
InChI Key: WNVFMMSVAHLPMN-UHFFFAOYSA-N
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Description

Trichloro(octadec-17-EN-1-YL)silane is an organosilicon compound characterized by a long alkyl chain with a terminal double bond and three chlorine atoms attached to a silicon atom. This compound is widely used in the formation of self-assembled monolayers (SAMs) on various substrates, which are essential in modifying surface properties for applications in microelectronics, nanotechnology, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(octadec-17-EN-1-YL)silane can be synthesized through the hydrosilylation of octadec-17-ene with trichlorosilane in the presence of a platinum catalyst. The reaction typically occurs under an inert atmosphere at elevated temperatures to ensure complete conversion and high yield .

Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of octadec-17-ene followed by purification through distillation. This method ensures the removal of impurities and the production of high-purity this compound suitable for various applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The primary mechanism by which Trichloro(octadec-17-EN-1-YL)silane exerts its effects is through the formation of covalent bonds with hydroxyl groups on substrate surfaces. This results in the creation of a densely packed monolayer that alters the surface properties, such as hydrophobicity, adhesion, and chemical reactivity . The molecular targets include hydroxylated surfaces of silicon dioxide, metal oxides, and other substrates .

Comparison with Similar Compounds

Uniqueness: Trichloro(octadec-17-EN-1-YL)silane is unique due to its terminal double bond, which provides additional reactivity and functionalization options compared to its saturated counterparts. This makes it particularly valuable in applications requiring further chemical modifications .

Properties

CAS No.

144285-91-6

Molecular Formula

C18H35Cl3Si

Molecular Weight

385.9 g/mol

IUPAC Name

trichloro(octadec-17-enyl)silane

InChI

InChI=1S/C18H35Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2H,1,3-18H2

InChI Key

WNVFMMSVAHLPMN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

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